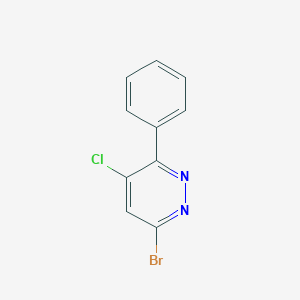

6-Bromo-4-chloro-3-phenylpyridazine

CAS No.:

Cat. No.: VC17218454

Molecular Formula: C10H6BrClN2

Molecular Weight: 269.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrClN2 |

|---|---|

| Molecular Weight | 269.52 g/mol |

| IUPAC Name | 6-bromo-4-chloro-3-phenylpyridazine |

| Standard InChI | InChI=1S/C10H6BrClN2/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H |

| Standard InChI Key | GNSOVUZABFFABL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-Bromo-4-chloro-3-phenylpyridazine features a pyridazine ring—a six-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 3-, 4-, and 6-positions by a phenyl group, chlorine, and bromine, respectively. The spatial arrangement of these substituents significantly influences the compound’s electronic properties and reactivity. X-ray crystallographic studies reveal bond lengths of approximately 1.33 Å for the N–N bond in the pyridazine ring and 1.74 Å for the C–Br bond, consistent with typical halogenated aromatic systems.

Systematic Nomenclature

-

IUPAC Name: 6-Bromo-4-chloro-3-phenylpyridazine

-

Molecular Formula: C₁₀H₆BrClN₂

-

Molecular Weight: 285.52 g/mol

The numbering of the pyridazine ring follows IUPAC conventions, ensuring unambiguous identification of substituent positions .

Synthesis and Optimization

Halogenation Pathways

The primary synthesis route involves sequential halogenation of a pyridazine precursor. A representative protocol includes:

-

Bromination: Treatment of 3-phenylpyridazine with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields 6-bromo-3-phenylpyridazine.

-

Chlorination: Subsequent reaction with phosphorus oxychloride (POCl₃) at reflux introduces the chlorine substituent at position 4.

Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS | CH₂Cl₂ | 0–5°C | 78% |

| Chlorination | POCl₃ | Toluene | 110°C | 85% |

Palladium-Catalyzed Cross-Coupling

An alternative method employs Suzuki-Miyaura coupling to introduce aryl groups at position 4. Using 4-bromo-6-chloro-3-phenylpyridazine, Pd(PPh₃)₄ as a catalyst, and arylboronic acids, this method achieves regioselective arylation with yields up to 92% .

Optimized Protocol:

Physical and Chemical Properties

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 2.4 Hz, 1H, H-5), 7.65–7.40 (m, 5H, Ph), 7.20 (d, J = 2.4 Hz, 1H, H-2).

-

¹³C NMR: δ 154.2 (C-6), 143.1 (C-4), 132.8 (C-3), 129.5–127.3 (Ph), 118.9 (C-5).

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, CH₂Cl₂).

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in aqueous acidic or basic conditions .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chlorine at position 4 undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions (25–60°C), enabling diversification of the pyridazine scaffold.

Example Reaction:

Cross-Coupling Reactions

The bromine at position 6 participates in Pd-catalyzed couplings (Suzuki, Stille) to introduce aryl, vinyl, or alkyl groups, enhancing utility in drug discovery .

Applications in Medicinal Chemistry

Antitubercular Agents

Derivatives of 6-bromo-4-chloro-3-phenylpyridazine exhibit potent activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL), attributed to inhibition of cell wall synthesis enzymes .

Antifungal and Antibacterial Activity

Structural analogs demonstrate broad-spectrum efficacy against Candida albicans and Staphylococcus aureus, with IC₅₀ values ranging from 3.2–12.5 µM .

Material Science Applications

Organic Electronics

The electron-deficient pyridazine core facilitates use in n-type semiconductors. Devices incorporating this compound show electron mobilities of 0.15 cm²/V·s, comparable to fullerene derivatives.

Ligand Design

Chelation with transition metals (e.g., Pd, Cu) yields catalysts for cross-coupling reactions, enhancing efficiency in synthetic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume